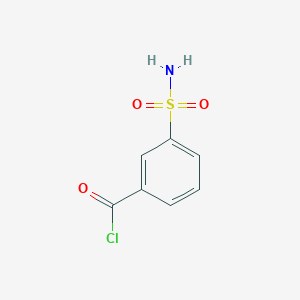

3-Sulfamoylbenzoyl chloride

Descripción general

Descripción

3-Sulfamoylbenzoyl chloride, also known as 4-Chloro-3-sulfamoylbenzoyl chloride, is a synthetic chemical compound with the molecular formula C7H5Cl2NO3S and a molecular weight of 254.09 .

Synthesis Analysis

4-Chloro-3-sulfamoylbenzoyl chloride is a synthetic chemical that can be used in the preparation of pharmaceutical preparations. It is an acylation agent and is used to form esters or amides with carboxylic acids, alcohols, or phenols .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used as an intermediate in the synthesis of other compounds .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 424.6±55.0 °C at 760 mmHg, and a molar refractivity of 53.6±0.4 cm3 . It also has 4 H-bond acceptors, 2 H-bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : This novel ionic liquid was synthesized for efficient, homogeneous, and reusable catalysis in solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. It involved a one-pot multi-component condensation process, underscoring the importance of sulfonic acid functionalized compounds in organic synthesis (Moosavi‐Zare et al., 2013).

Transesterification of β-Ketoesters : Sulfamic acid and 1-Propyl-3-methylimidazolium chloride ionic liquid were used synergistically for the chemoselective transesterification of acetoacetate with different alcohols. This demonstrates the role of sulfonamide compounds in enhancing selectivity and efficiency in organic reactions (Wang Bo et al., 2003).

Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Sulfonic acid functionalized pyridinium chloride, a new ionic liquid, was used in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the versatility of sulfonamide derivatives in facilitating complex organic reactions (Zolfigol et al., 2015).

Antimicrobial Synthesis

Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : Sulfamoyl moiety was integrated into the synthesis of various heterocyclic compounds, highlighting its potential as a structure in antimicrobial agents (Darwish et al., 2014).

Sulfonamide Analogs with Antibacterial Properties : Research on N-substituted sulfonamides bearing benzodioxane moiety revealed significant antibacterial potential, indicating the value of sulfonamide structures in the development of new antibiotics (Abbasi et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Sulfamoylbenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . .

Mode of Action

As an intermediate in pharmaceutical synthesis, this compound is involved in chemical reactions rather than direct interactions with biological targets. It is often used as an acylation agent to form esters or amides with carboxylic acids, alcohols, or phenols .

Action Environment

The action of this compound is primarily in the context of chemical reactions during pharmaceutical synthesis. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the desired product .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Sulfamoylbenzoyl chloride are not well-documented in the literature. As a chloride-containing compound, it may participate in reactions involving chloride ions. Chloride ions play crucial roles in various biochemical reactions, including the maintenance of electroneutrality, water secretion, and the generation of action potentials .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of available research data. Chloride ions, which could potentially be released from this compound, are known to have significant effects on cellular processes. For instance, they are involved in maintaining the resting membrane potential of cells and controlling enzyme activity .

Molecular Mechanism

It’s plausible that the compound could undergo nucleophilic substitution reactions at the benzylic position, facilitated by the presence of the benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Propiedades

IUPAC Name |

3-sulfamoylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLICAYDHIJRPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

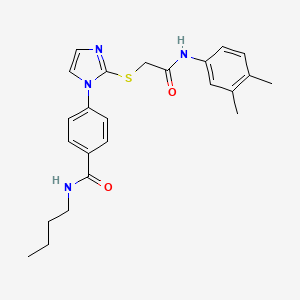

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)

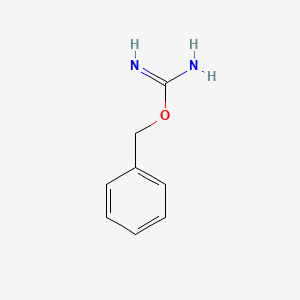

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

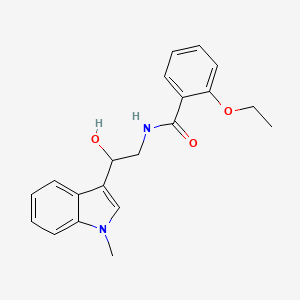

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

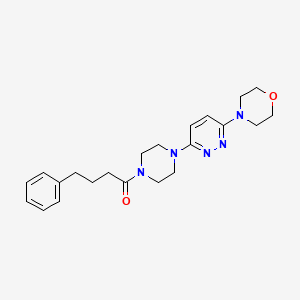

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

![methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2870021.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)